molecular formula C11H13BrF3N B13945918 N-(4-bromobenzyl)-N-(trifluoromethyl)propan-2-amine

N-(4-bromobenzyl)-N-(trifluoromethyl)propan-2-amine

Cat. No.: B13945918
M. Wt: 296.13 g/mol
InChI Key: LBBBUXZTYCEQGI-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that features a bromobenzyl group and a trifluoromethyl group attached to a propan-2-amine backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl chloride and trifluoromethylpropan-2-amine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-bromobenzyl chloride is reacted with trifluoromethylpropan-2-amine under reflux conditions in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, thiols, or other substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical compound due to its unique structural features.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-N-(trifluoromethyl)propan-2-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine
  • N-(4-fluorobenzyl)-N-(trifluoromethyl)propan-2-amine
  • N-(4-methylbenzyl)-N-(trifluoromethyl)propan-2-amine

Uniqueness

N-(4-bromobenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogen-substituted analogs. The trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13BrF3N

Molecular Weight

296.13 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-N-(trifluoromethyl)propan-2-amine

InChI

InChI=1S/C11H13BrF3N/c1-8(2)16(11(13,14)15)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

LBBBUXZTYCEQGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)Br)C(F)(F)F

Origin of Product

United States

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